3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
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Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzodioxin moiety: This step involves the reaction of the chromen-4-one core with a suitable benzodioxin precursor, often under catalytic conditions.
Attachment of the phenylethoxy group: This final step may involve etherification or esterification reactions using phenylethoxy reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of chromen-4-one are often studied for their potential as enzyme inhibitors, particularly in the context of cancer and inflammatory diseases.
Medicine
Medicinally, compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties.
Industry
In industry, such compounds may be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Natural compounds with similar chromen-4-one structures.
Coumarins: Another class of compounds with a benzopyrone core.
Benzodioxins: Compounds containing the benzodioxin moiety.
Uniqueness
What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenacyloxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O6/c26-21(16-4-2-1-3-5-16)15-30-18-7-8-19-23(13-18)31-14-20(25(19)27)17-6-9-22-24(12-17)29-11-10-28-22/h1-9,12-14H,10-11,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGQGJVZFZXLGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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